(Bromomethyl)triphenylphosphonium bromide

Description

Significance as a Versatile Synthetic Reagent

The versatility of (bromomethyl)triphenylphosphonium bromide stems from its role in the Wittig reaction, a cornerstone of C-C bond formation in organic synthesis. sigmaaldrich.commnstate.edu This reaction allows for the creation of a double bond at a specific location with high reliability, which is a crucial step in the assembly of complex molecular architectures. mnstate.edu The reagent is particularly useful for introducing a bromomethylene group, which can be a key structural element or a handle for further chemical transformations. chemimpex.com Its applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. chemimpex.comlookchem.com For instance, it has been employed in the synthesis of vitamin D analogs with potential anticancer activity, monohalovinylated pyrethroids with insecticidal properties, and various heterocyclic and carbocyclic systems. sigmaaldrich.comchemdad.comorgsyn.org

Historical Context of its Application in Organic Synthesis

The application of phosphonium (B103445) salts like this compound is intrinsically linked to the discovery and development of the Wittig reaction by Georg Wittig in 1954. libretexts.orgthieme-connect.com This discovery, which was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes. libretexts.org Prior to the Wittig reaction, the formation of carbon-carbon double bonds was often challenging and lacked regioselectivity. The introduction of phosphonium ylides provided a powerful and general method to overcome these limitations. Over the decades, the use of various phosphonium salts, including this compound, has been refined and expanded, solidifying its place as a standard and indispensable reagent in organic chemistry laboratories worldwide. thieme-connect.com

Scope and Research Focus of the Review

This review focuses on the chemical properties, synthesis, and diverse applications of this compound in organic synthesis. It will delve into the mechanistic details of its action in Wittig-type reactions and provide a comparative analysis with other related reagents. Furthermore, the article will explore emerging trends and future directions in the application of this compound, including its potential role in sustainable and green chemistry. The aim is to provide a comprehensive and scientifically accurate resource for researchers and students in the field of organic chemistry.

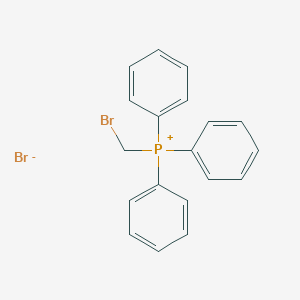

Structure

2D Structure

Properties

IUPAC Name |

bromomethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMLUSIDVFTKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908358 | |

| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-49-7 | |

| Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1034-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Bromomethyl Triphenylphosphonium Bromide for Academic Research

Direct Quaternization Reactions of Triphenylphosphine (B44618)

The most common and direct route to (Bromomethyl)triphenylphosphonium bromide involves the quaternization of triphenylphosphine. This SN2 reaction leverages the nucleophilic character of the phosphorus atom in triphenylphosphine to attack an electrophilic carbon, forming a stable phosphonium (B103445) salt.

The synthesis is typically achieved through the reaction of triphenylphosphine with dibromomethane (B42720). chemicalbook.com In this process, the phosphorus atom of triphenylphosphine attacks one of the carbon-bromine bonds of dibromomethane. This displaces a bromide ion and forms the desired phosphonium salt. Dibromomethane serves as both the reactant and the source of the bromomethyl group that becomes attached to the phosphorus atom.

The general reaction is as follows: P(C₆H₅)₃ + CH₂Br₂ → [ (C₆H₅)₃PCH₂Br ]⁺Br⁻

This reaction is widely cited and forms the basis for numerous laboratory preparations of this reagent. chemicalbook.com The product, this compound, typically precipitates from the reaction mixture as a white solid. chemicalbook.com

To achieve high yields and purity, the reaction conditions and choice of solvent are critical. The reaction is commonly performed under an inert atmosphere, such as nitrogen, to prevent oxidation of the triphenylphosphine. Heating the reaction mixture to reflux is a standard procedure to ensure a reasonable reaction rate. chemicalbook.com

Several solvents can be employed, with toluene (B28343) being one of the most frequently used. chemicalbook.com The selection of the solvent influences reaction time and product isolation. For instance, a procedure using toluene as a solvent involves heating the mixture to reflux for several hours. chemicalbook.com Upon cooling, the product precipitates and can be collected by filtration. In some protocols, the filtrate is heated for an additional period to maximize the yield. Tetrahydrofuran (B95107) (THF) has also been used as a solvent in related procedures, particularly when the resulting phosphonium salt is used immediately in situ for a subsequent reaction like a Wittig olefination. chemicalbook.com

The table below summarizes typical reaction conditions found in academic literature.

| Parameter | Condition | Source(s) |

| Reactants | Triphenylphosphine, Dibromomethane | chemicalbook.com |

| Solvent | Toluene | chemicalbook.com |

| Atmosphere | Inert (e.g., Nitrogen) | |

| Temperature | Reflux | chemicalbook.com |

| Reaction Time | 8-16 hours | chemicalbook.com |

| Product Isolation | Filtration upon cooling | chemicalbook.com |

Alternative Synthetic Routes and Precursors

While the direct reaction with dibromomethane is prevalent, alternative conditions and precursors have been explored. An alternative approach involves changing the solvent system to alter the reaction's outcome. A patented process describes the reaction of a triarylphosphine with a 1,1-dibromoalkane, such as dibromomethane, in an alcoholic solvent. google.com When using a proton-donating solvent like methanol, the reaction yields the desired alkyltriarylphosphonium bromide. google.com This contrasts with the reaction in aprotic solvents where different products might form. google.com This method provides an alternative to the more common use of aromatic hydrocarbon solvents like toluene.

Green Chemistry Principles in Synthesis Methodologies

The application of green chemistry principles to the synthesis of phosphonium salts is an area of growing interest, aiming to reduce environmental impact and improve safety. Key principles include the use of less hazardous solvents, minimizing energy consumption, and designing for waste prevention.

For phosphonium salt synthesis, a significant green approach is the replacement of volatile, flammable, and toxic organic solvents with more environmentally benign alternatives. researchgate.net Ionic liquids are being explored as recyclable, non-volatile solvents for quaternization reactions. researchgate.net

Fundamental Reaction Mechanisms and Reactivity Profiles

Generation and Reactivity of Bromomethylidene Ylides

The principal application of (bromomethyl)triphenylphosphonium bromide is in the formation of bromomethylidene ylides, which are potent intermediates for the synthesis of bromoalkenes via the Wittig reaction.

The generation of the bromomethylidene ylide, (bromomethylene)triphenylphosphorane, is accomplished through the deprotonation of this compound using strong organolithium bases like phenyllithium (B1222949) or tert-butyllithium (B1211817). wikipedia.orgnih.gov These strong bases are capable of abstracting a proton from the carbon atom adjacent to the positively charged phosphorus, a position with enhanced acidity (pKa ~35). libretexts.org

The reaction is typically conducted in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to manage the reactivity and stability of the resulting ylide. wikipedia.org The choice of the organolithium reagent is significant as it can influence the reaction's efficiency and the formation of byproducts. wikipedia.orgnih.gov

For instance, the reaction with phenyllithium proceeds as follows: [Ph₃PCH₂Br]Br + PhLi → Ph₃P=CHBr + C₆H₆ + LiBr

A critical consideration in the reaction with organolithium reagents is the potential for two competing pathways: the desired α-proton abstraction to form the ylide and a halogen-metal exchange, specifically bromine-lithium exchange. nih.govresearchgate.net

Proton Abstraction: This pathway yields the desired (bromomethylene)triphenylphosphorane.

Bromine Abstraction: This side reaction involves the attack of the organolithium reagent on the bromine atom, which would lead to different products.

The balance between these pathways is influenced by the specific organolithium reagent used. Studies on related systems have shown that the structure of the organolithium reagent and the solvent can affect the outcome of such competitive reactions. nih.gov For example, tert-butyllithium is a common reagent for bromine-lithium exchange reactions. nih.gov

The selectivity and yield of ylide formation are highly dependent on the reaction conditions.

| Reaction Condition | Influence on Ylide Formation and Selectivity |

| Temperature | Low temperatures (e.g., -78 °C to 0 °C) are crucial for minimizing the decomposition of the thermally sensitive ylide and preventing side reactions. wikipedia.orgresearchgate.net |

| Solvent | Anhydrous ethereal solvents like THF and diethyl ether are standard. The solvent can affect the stereochemical outcome of subsequent Wittig reactions, with solvent polarity playing a significant role. wikipedia.orgnih.govresearchgate.net For example, the stereoselectivity of Wittig reactions can vary with the polarity of the solvent, with more polar solvents sometimes favoring the Z-isomer. researchgate.net |

| Base | The choice of a strong, non-nucleophilic base is critical. Organolithium reagents like n-butyllithium are commonly used. masterorganicchemistry.com |

Careful control of these parameters is essential to maximize the formation of the desired ylide for subsequent synthetic applications.

Role in Nucleophilic Substitution Reactions

This compound can act as an electrophile in nucleophilic substitution reactions. The phosphorus atom makes the adjacent carbon electrophilic, and the bromide ion can serve as a leaving group. libretexts.org However, the bulky triphenylphosphine (B44618) group can sterically hinder the SN2 reaction pathway. walisongo.ac.id

The reaction of triphenylphosphine with alkyl halides to form phosphonium (B103445) salts is a classic example of an SN2 reaction. libretexts.orgmasterorganicchemistry.com In the case of this compound, a nucleophile would attack the methylene (B1212753) carbon, displacing the bromide. The efficiency of such reactions depends on the nucleophile's strength and the reaction conditions. For instance, more electron-rich phosphines are generally better nucleophiles. walisongo.ac.id

Involvement in Carbanionic Rearrangements

This compound is a reactant used in the study of carbanionic rearrangements of halomethylenecyclobutanes. sigmaaldrich.comlookchem.com The ylide generated from this salt can act as a strong base, inducing rearrangements in susceptible substrates by abstracting a proton and generating a carbanionic intermediate which then rearranges. The specific pathways of these rearrangements are dictated by the structure of the substrate.

Stabilization of Reactive Intermediates

A fundamental aspect of phosphorus ylides is the stabilization of the carbanionic center by the adjacent phosphonium group. rsc.orgnih.govnumberanalytics.com This stabilization is attributed to the delocalization of the negative charge from the carbon atom to the larger phosphorus atom, a phenomenon sometimes described as pπ-dπ bonding. libretexts.orgnumberanalytics.com This delocalization makes the ylide less reactive and more selective compared to a simple carbanion.

The triphenylphosphonium group is particularly effective at this stabilization, allowing the ylide to be generated and used in situ under controlled conditions. rsc.orgnih.gov While the ylide derived from this compound is considered a "stabilized" ylide, the presence of the electron-withdrawing bromine atom can influence its reactivity compared to non-halogenated analogs. wikipedia.org

Applications in Advanced Organic Synthesis

Wittig Reactions for Olefin Synthesis

The Wittig reaction provides a reliable pathway to convert aldehydes and ketones into alkenes with high regioselectivity, as the position of the new double bond is precisely controlled. libretexts.org The use of (Bromomethyl)triphenylphosphonium bromide imparts unique characteristics to this classic transformation.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide. Ylides are generally classified as stabilized, semi-stabilized, or unstabilized, which influences the E/Z selectivity of the resulting alkene. libretexts.org

Stabilized Ylides : Ylides with electron-withdrawing groups (e.g., ester, ketone) are stabilized and generally react with aldehydes to produce (E)-alkenes with high selectivity. libretexts.org

Unstabilized Ylides : Ylides with alkyl or hydrogen substituents are unstabilized and typically yield (Z)-alkenes. libretexts.org

Semi-stabilized Ylides : The ylide derived from this compound can be considered semi-stabilized due to the influence of the bromine atom. The stereoselectivity with such ylides can be variable and often results in mixtures of (E) and (Z) isomers. libretexts.org

To overcome poor selectivity, specific strategies like the Schlosser modification can be employed. This method involves the deprotonation/reprotonation of the betaine (B1666868) intermediate at low temperatures to favor the formation of the more stable threo-betaine, which then collapses to the (E)-alkene. libretexts.org

This compound is particularly valuable for the direct synthesis of vinyl bromides, a class of halogenated alkenes that are versatile intermediates in cross-coupling reactions like the Suzuki and Sonogashira reactions. rsc.org When the ylide, (bromomethylene)triphenylphosphorane, reacts with an aldehyde or ketone, the bromomethylene unit is transferred, directly installing a bromine atom on the newly formed double bond.

This one-step conversion is a highly efficient method for producing bromo-substituted alkenes from carbonyl compounds. For example, its reaction with an aldehyde (R-CHO) yields the corresponding 1-bromoalkene.

Table 1: Representative Wittig Reaction for Vinyl Bromide Synthesis

| Reactant 1 | Reactant 2 | Product | Application |

| Aldehyde/Ketone | (Bromomethylene)triphenylphosphorane | Vinyl Bromide | Precursor for cross-coupling reactions |

This direct bromomethylenation avoids the need for harsher brominating agents or multi-step sequences that might otherwise be required to synthesize these valuable building blocks. organic-chemistry.org

The mechanism of the Wittig reaction has been a subject of extensive study. It is now widely accepted that for lithium-free reactions, the ylide and carbonyl compound undergo a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. libretexts.org This intermediate then decomposes in a retro-[2+2] cycloaddition to yield the final alkene and a triphenylphosphine (B44618) oxide byproduct. libretexts.orgmasterorganicchemistry.com The once-proposed betaine intermediate is now considered by many to be off-pathway or a transition state, rather than a true intermediate under typical salt-free conditions. libretexts.org

Optimization of the Wittig reaction often focuses on improving yields and stereoselectivity. Key factors include the choice of base, solvent, and reaction temperature. For instance, the use of strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride is common for generating the ylide in situ. commonorganicchemistry.com Alternative methods have also been developed, such as visible-light photoredox catalysis, which can achieve olefination under milder conditions, although the mechanism may deviate from the classical Wittig pathway. researchmap.jp

Complex Molecule and Natural Product Total Synthesis

The reliability and functional group tolerance of the Wittig reaction make it a powerful tool in the multistep total synthesis of complex natural products and their analogues. This compound plays a specific role in introducing key structural motifs into these intricate molecules.

Polycyclic ethers are a class of marine natural products known for their complex structures and potent biological activities. The construction of their intricate ring systems often requires the installation of exocyclic alkenes, which can then be further functionalized. The Wittig reaction using this compound provides a direct method to form exocyclic bromomethylene groups on ether rings.

A representative reaction involves the treatment of tetrahydro-4H-pyran-4-one with the ylide generated from this compound and a base like potassium tert-butoxide. This reaction efficiently converts the ketone into 4-(bromomethylene)tetrahydro-2H-pyran. nih.gov This product is a key building block, where the vinyl bromide functionality can be used in subsequent cross-coupling reactions to build the larger, more complex architecture characteristic of polycyclic ethers like Gambierol. nih.gov

Table 2: Synthesis of a Polycyclic Ether Precursor

| Starting Material | Reagent | Key Intermediate | Significance |

| Tetrahydro-4H-pyran-4-one | This compound | 4-(Bromomethylene)tetrahydro-2H-pyran | Building block for complex polycyclic ether systems nih.gov |

The modification of the steroid nucleus is a major focus of medicinal chemistry, aiming to develop new therapeutic agents. The Wittig reaction is a key strategy for elaborating the carbon skeleton of steroids, particularly at ketone positions like C-17. This approach has been used in the synthesis of analogues of dehydroepiandrosterone (B1670201) (DHEA) and estrone. nih.govnih.gov

This compound is specifically listed as a reactant for the synthesis of Vitamin D analogs, which are structurally related to steroids and known for their potential anticancer activity. lookchem.com The olefination reaction allows for the introduction of a one-carbon unit with a bromine handle at key positions on the steroid or secosteroid frame, enabling further diversification and the creation of novel analogues with modified biological profiles. nih.govresearchmap.jp For example, a Wittig reaction at the C17-ketone of a DHEA derivative is a key step in the synthesis of Menarandroside A, a pregnenolone (B344588) derivative. rsc.org

Assembly of Polyketide Structures (e.g., Mycolactones)

Polyketides are a large and structurally diverse class of natural products known for their significant biological activities, including antibacterial, antifungal, and anticancer properties. The mycolactones, toxins produced by Mycobacterium ulcerans, are complex polyketide-derived macrolides. Their total synthesis is a formidable challenge that requires a sophisticated and lengthy sequence of reactions.

While this compound is a standard reagent for olefination reactions, its specific application in the prominent total syntheses of mycolactones is not extensively documented in the scientific literature. The assembly of the mycolactone (B1241217) core and its complex side chains has primarily relied on other strategic bond-forming methodologies. The challenges in polyketide synthesis often revolve around the stereocontrolled installation of multiple chiral centers and the macrolactonization of a long, flexible chain.

Generation of Highly Strained Hydrocarbons (e.g., Oligotwistanes)

Highly strained hydrocarbons, such as twistane (B1239035) and its oligomers (oligotwistanes), represent fascinating and challenging synthetic targets due to their unique three-dimensional structures and inherent ring strain. The synthesis of these non-planar, polycyclic systems requires specialized strategies to construct the rigid carbon framework.

The application of this compound for the specific purpose of generating highly strained hydrocarbons like oligotwistanes is not well-documented in the reviewed chemical literature. The construction of such intricate frameworks typically involves intramolecular cyclization, rearrangement, or fragmentation reactions tailored to the specific target scaffold.

Synthesis of Other Complex Natural Product Side-Chains (e.g., Bupleurynol)

Beyond the specific examples of mycolactones and oligotwistanes, this compound has been identified as a key reactant for the synthesis of various other natural product skeletons and side chains. sigmaaldrich.comlookchem.com Its utility has been noted in the synthesis of Vitamin D analogs, which are of significant interest for their potential anticancer activity, and in synthetic approaches to Vernonia allenes and related sesquiterpenoids. sigmaaldrich.comlookchem.com

In a synthetic study targeting the endocyclic allene (B1206475) core of Vernonia allenes, this compound was used to perform a Wittig-type bromomethylenation on a complex aldehyde precursor. beilstein-journals.orgbeilstein-journals.org However, the reaction proved to be inefficient, yielding the desired Z-vinyl bromide with low selectivity and in poor yields (13-26%). beilstein-journals.org Researchers observed that the reaction also produced the corresponding E-vinyl bromide and a dibromo-olefin byproduct, attributing the inefficiency to the known reactivity of the reagent under strongly basic conditions. beilstein-journals.orgbeilstein-journals.org This led to the adoption of an alternative, higher-yielding two-step procedure for the synthesis. beilstein-journals.orgbeilstein-journals.org

Despite the challenges in that specific case, the reagent remains a documented tool for creating the vinyl bromide functionality necessary for building blocks in the synthesis of complex molecules, including Vitamin D analogs with potential therapeutic applications. sigmaaldrich.comlookchem.com

| Target Molecule Class | Role of this compound | Reported Outcome | Reference |

| Vernonia Allenes | Bromomethylenation of an aldehyde to form a Z-vinyl bromide intermediate. | Inefficient, low yield (13-26%), and poor stereoselectivity. | beilstein-journals.orgbeilstein-journals.org |

| Vitamin D Analogs | Reactant for the synthesis of analogs with anticancer activity. | Listed as a key reagent by chemical suppliers. | sigmaaldrich.comlookchem.com |

Functionalization of Diverse Organic Scaffolds

The strategic introduction of functional groups onto existing molecular frameworks is a cornerstone of modern organic chemistry, enabling the modification of properties and the construction of new materials. This compound provides a direct route to installing a versatile brominated handle.

Formation of Carbon-Carbon Bonds

The primary and most fundamental application of this compound is in the formation of carbon-carbon bonds. sigmaaldrich.com It is a classic Wittig reagent, or more accurately, a precursor to the corresponding phosphonium ylide (bromomethylenetriphenylphosphorane). beilstein-journals.org This ylide reacts with aldehydes and ketones to convert the carbonyl group into a brominated alkene (a vinyl bromide).

This transformation is a powerful tool in synthesis because the resulting vinyl bromide is not merely an endpoint. It serves as a highly versatile functional group that can participate in a wide array of subsequent cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, to form additional carbon-carbon or carbon-heteroatom bonds. This two-step sequence—Wittig olefination followed by cross-coupling—allows for the elaborate construction of complex molecular systems from simple carbonyl precursors.

| Reaction | Description | Product | Significance |

| Wittig Reaction | Reaction of the ylide derived from this compound with an aldehyde or ketone. | Vinyl Bromide | Introduces a C=C double bond with a bromine atom, creating a handle for further functionalization. sigmaaldrich.combeilstein-journals.org |

Introduction of Bromomethyl Moieties

While the compound's name is this compound, its most common use in the Wittig reaction does not result in the direct addition of a bromomethyl (—CH₂Br) group to a substrate. Instead, it introduces a bromomethylene (=CHBr) group. The reagent is synthesized from triphenylphosphine and dibromomethane (B42720). In the subsequent step to form the reactive ylide, a strong base removes a proton from the bromomethyl carbon, effectively preparing it for reaction with a carbonyl.

The true value of the reagent lies in its ability to install the vinyl bromide moiety. This functional group is a stable and reactive precursor for metal-catalyzed cross-coupling reactions, making the phosphonium salt an important reagent for synthetic strategies that require the sequential and controlled building of a carbon framework.

Synthesis of Boradiazaindacene Dyes with Modified Optical Properties

Boron-dipyrromethene (BODIPY) or boradiazaindacene dyes are a highly important class of fluorescent molecules with applications ranging from biological imaging to materials science. Their optical properties, such as absorption and emission wavelengths and quantum yield, are highly sensitive to their chemical structure.

This compound is listed as a reactant for affecting the optical properties of boradiazaindacene dyes through asymmetric substitution. sigmaaldrich.comlookchem.com This indicates its use in synthetic pathways that modify the core structure of these dyes. By introducing reactive handles or altering the electronic nature of the BODIPY core, chemists can fine-tune the photophysical characteristics of the molecule. This allows for the rational design of custom dyes with specific fluorescence profiles tailored for advanced applications.

| Dye Class | Application of Reagent | Purpose | Significance |

| Boradiazaindacene (BODIPY) Dyes | Reactant for asymmetric substitution. | To modify the chemical structure of the dye core. | Affects and tunes the optical properties (e.g., fluorescence wavelength, quantum yield) for specialized applications. sigmaaldrich.comlookchem.com |

Glycoside Synthesis in Carbohydrate Chemistry

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. masterorganicchemistry.com In carbohydrate chemistry, this reaction can be applied to sugar-derived aldehydes or ketones to form C-glycosides, which are important glycomimetic drug candidates. While the Wittig reaction is a known strategy in this field, literature searches did not yield specific examples of this compound being directly employed for the synthesis of glycosides. The application of related phosphonium ylides suggests a theoretical potential for this reagent in forming exocyclic vinyl bromides on carbohydrate scaffolds, which could then be further elaborated, but direct research findings for this specific application are not presently documented.

Synthesis of Vernonia Allenes and Sesquiterpenoids

This compound has been identified as a reactant for the synthesis of vernonia allenes and sesquiterpenoids. nih.gov Vernonia allenes are a class of natural products featuring a rare endocyclic allene within a ten-membered ring, a structure that presents significant synthetic challenges. beilstein-journals.org

In a reported synthetic approach toward a model of the vernonia allene core, this compound was used to perform a Wittig olefination on a complex diketone aldehyde intermediate. beilstein-journals.orgbeilstein-journals.org The objective was to install a Z-vinyl bromide group, a key precursor for subsequent cyclization and fragmentation reactions to form the allene. beilstein-journals.org However, the direct application of this reagent proved to be inefficient. The reaction yielded a mixture of the desired (Z)-vinyl bromide, the isomeric (E)-vinyl bromide, and a dibromoolefin byproduct. beilstein-journals.org Researchers found that under the strongly basic conditions required for the Wittig reaction, scrambling of the bromo group occurred. beilstein-journals.org Despite attempts to optimize the reaction by varying conditions such as reagent equivalents, solvent, concentration, and the use of additives like HMPA, the yields remained low. beilstein-journals.org

Table 1: Wittig Olefination using this compound in Vernonia Allene Synthesis

This table summarizes the outcomes of the Wittig reaction aimed at producing a key vinyl bromide intermediate for vernonia allene synthesis. Data sourced from Williams, et al. (2011). beilstein-journals.orgbeilstein-journals.org

| Reaction Parameter | Conditions Varied | Resulting Products | Reported Yield |

| Reagent Ratio | 1-3 equivalents of Wittig reagent | (Z)-vinyl bromide, (E)-vinyl bromide, dibromoolefin | 13-26% |

| Solvent | THF, Toluene (B28343) | Mixture of products | Low |

| Additives | HMPA, Iodomethyltriphenylphosphorane | No significant improvement | Low |

| Addition Rate | Rapid (1 min) vs. Slow (1 hr) | Rapid addition gave 26% yield | 26% (max) |

Ultimately, an alternative, more efficient route involving dibromo-olefination followed by selective reduction was employed to achieve the desired Z-vinyl bromide. beilstein-journals.org This research highlights both the potential and the practical limitations of using this compound in the total synthesis of complex, sterically hindered natural products. beilstein-journals.orgbeilstein-journals.org

Multi-Component and Tandem Reaction Sequences

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, particularly nitroarenes. organic-chemistry.orgwikipedia.org The reaction involves the addition of a carbanion, which carries a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity, resulting in the formal substitution of a hydrogen atom. wikipedia.orgnih.gov

The Horner-Wittig (and the related Horner-Wadsworth-Emmons) reaction involves the olefination of carbonyl compounds using phosphine (B1218219) oxides or phosphonate (B1237965) carbanions, respectively. youtube.com A hybrid reaction sequence combining the principles of VNS and Wittig-type reactivity is conceptually feasible. In such a sequence, a phosphorus-stabilized carbanion could act as the nucleophile in a VNS reaction.

Spiropyrans are a prominent class of photochromic compounds that can reversibly switch between a colorless, spirocyclic form and a colored, planar merocyanine (B1260669) form upon stimulation by light. nih.gov This property makes them valuable for applications in molecular switches, smart materials, and photopharmacology. mdpi.comnih.gov

Recent research has focused on the synthesis of novel spiropyran derivatives functionalized with a triphenylphosphonium cation. mdpi.com This lipophilic cationic group is known to promote the accumulation of molecules within the mitochondria of cancer cells, opening avenues for targeted drug delivery. mdpi.com

In a 2024 study, new triphenylphosphonium salts of indoline (B122111) spiropyrans were synthesized to investigate their photochromic properties and potential as mitochondria-targeted antitumor agents. mdpi.comnih.gov The synthesis did not use this compound as a starting material for the core structure. Instead, the synthetic route involved first constructing a spiropyran scaffold containing a terminal bromoalkyl spacer. This functionalized spiropyran was then reacted with triphenylphosphine in a quaternization reaction to append the triphenylphosphonium cation. This final step is mechanistically analogous to the first step in the formation of a Wittig reagent from an alkyl halide. libretexts.org

The resulting spiropyran-phosphonium salts were found to exhibit positive photochromism, reversibly changing structure under UV and visible light. mdpi.com The length of the spacer between the spiropyran unit and the phosphonium cation was shown to influence the spectral and kinetic properties of the photoswitching process. mdpi.com All the synthesized cationic spiropyrans demonstrated high photosensitivity and increased resistance to photodegradation. nih.gov

Table 2: Photochromic Properties of Triphenylphosphonium-Functionalized Spiropyrans

This table presents key findings on the properties of newly synthesized spiropyran phosphonium salts. Data sourced from Galimov, et al. (2024). mdpi.comnih.gov

| Property | Observation | Significance |

| Photochromism | All synthesized compounds exhibit positive photochromism. | Capable of reversible switching for use in smart materials. |

| Photosensitivity | High sensitivity to UV and visible light. | Efficient switching with light stimuli. |

| Photodegradation | Increased resistance to photodegradation. | Enhanced stability and lifetime for practical applications. |

| Luminescence | Compounds display photoluminescence. | Allows for monitoring of cellular processes or material state. |

| Structural Influence | Spacer length affects spectral and kinetic properties. | Provides a method for fine-tuning the material's response. |

Catalytic Roles and Applications in Chemical Processes

Development of Phosphonium-Based Catalysts

The journey of phosphonium (B103445) salts in catalysis has evolved significantly, moving from stoichiometric reagents to highly efficient catalytic systems. researchgate.net Initially recognized for their role in the Wittig reaction, the application of phosphonium salts has expanded into various domains of catalysis, including phase-transfer catalysis (PTC) and organocatalysis. mcmaster.caalfachemic.com Their high thermal stability, recyclability, and often low toxicity make them attractive alternatives to other catalytic systems. alfachemic.com

The development of novel phosphonium-based catalysts has been a key focus of research, leading to structures with enhanced activity and selectivity. researchgate.net Scientists have designed and synthesized a variety of these catalysts, which can be broadly categorized:

N-Alkyl Substituted Quaternary Phosphonium Salts: These catalysts are noted for their good catalytic properties and resistance to high temperatures. alfachemic.com

Conjugated Ion-Type Quaternary Phosphonium Salts: Primarily used in reactions like the Halex reaction, these catalysts can significantly increase reaction rates and prevent the formation of by-products. alfachemic.com

Chiral Phosphonium Salts: The advent of asymmetric chemistry has spurred the rapid development of chiral quaternary phosphonium salt catalysts. researchgate.netalfachemic.com Often derived from readily available starting materials like binaphthyl rings or amino acids, these catalysts are instrumental in executing enantioselective organic transformations. researchgate.net They have proven effective as phase-transfer catalysts for reactions such as the benzylation and asymmetric amination of β-ketoesters. alfachemic.com

Functionalized and Supported Catalysts: To improve catalyst separation and reusability, phosphonium salts have been immobilized on solid supports. For instance, a polymer-supported acetonyltriphenylphosphonium bromide has been shown to be an effective and recyclable catalyst. researchgate.net Another approach involves incorporating functional groups to create Brønsted-acidic ionic liquid catalysts, such as triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, synthesized from triphenylphosphine (B44618) and 3-bromo-propanol. researchgate.net

The versatility of phosphonium salts is further demonstrated by their use as precursors for more complex catalytic systems. For example, a palladium(II) complex with a phosphonium salt ligand, [PhCH2COOCH2P(Ph)3]2[Pd2Br6], has been synthesized and used as an efficient and reusable catalyst for Suzuki cross-coupling reactions and the amination of aryl halides. researchgate.net

| Catalyst Type | Key Features | Representative Applications |

| Chiral Quaternary Phosphonium Salts | Derived from binaphthyl rings, amino acids; enable stereocontrol. | Asymmetric phase-transfer catalysis (e.g., alkylation, amination). researchgate.netalfachemic.com |

| Polymer-Supported Phosphonium Salts | Heterogeneous, easily separable, and reusable. | Protection and deprotection of alcohols. researchgate.net |

| Brønsted-Acidic Ionic Liquids | Combines acidic functionality with ionic liquid properties. | Synthesis of 5-arylidene barbituric acids. researchgate.net |

| Palladium-Phosphonium Complexes | Homogeneous catalyst with phosphonium ligand. | Suzuki cross-coupling, amination of aryl halides. researchgate.net |

Catalysis in Alcohol-Mediated Transformations

Alcohols are fundamental starting materials in organic synthesis, and their transformation is a cornerstone of chemical manufacturing. Phosphonium salts and their precursors play a crucial role in mediating a variety of reactions involving alcohols, often by activating the alcohol's hydroxyl group.

One of the most classic transformations is the conversion of alcohols to alkyl halides, famously achieved through the Appel reaction . organic-chemistry.org This reaction involves treating an alcohol with a combination of triphenylphosphine and a tetrahalomethane like carbon tetrabromide. The process generates a phosphonium salt in situ, specifically an oxyphosphonium intermediate, which activates the hydroxyl group, turning it into an excellent leaving group. A subsequent SN2 displacement by the halide ion yields the corresponding alkyl halide with high efficiency and, typically, with inversion of configuration at a chiral center. organic-chemistry.orgresearchgate.net Flow-based systems using functionalized triphenylphosphine monoliths have been developed to carry out this reaction efficiently. researchgate.net

Phosphorus-based reagents are also pivotal in esterification reactions . A one-pot method utilizes triphenylphosphine dibromide to convert carboxylic acids into their esters in the presence of an alcohol. nih.gov This transformation proceeds in moderate to high yields for primary, secondary, and tertiary alcohols and importantly, occurs with little to no racemization when chiral acids are used. nih.gov

Furthermore, phosphonium salts have been developed as direct catalysts for alcohol functionalization. Acetonyltriphenylphosphonium bromide , both in its standard form and as a polymer-supported analogue, serves as an efficient catalyst for the protection of primary, secondary, and tertiary alcohols as ethers (such as THP, THF, and EE ethers) and for the subsequent deprotection to regenerate the alcohol. researchgate.net The catalytic nature of this process is a significant advantage, requiring only small quantities of the phosphonium salt. researchgate.net

The underlying mechanism for many of these transformations involves the interaction between the phosphonium species and the alcohol. Mechanistic studies on the alcoholysis of phosphonium ylides suggest a concerted addition of the alcohol's O-H bond across the phosphorus-carbon double bond, forming a P-alkoxyphosphorane intermediate. chemistryviews.org This fundamental step is crucial in catalytic cycles that rely on the formation of phosphorane intermediates. chemistryviews.org

| Transformation | Reagents/Catalyst | Alcohol Scope | Key Outcome |

| Conversion to Alkyl Halide (Appel Reaction) | Triphenylphosphine / CBr4 | Primary, Secondary | Forms alkyl bromide with inversion of stereochemistry. organic-chemistry.org |

| Esterification | Triphenylphosphine dibromide / Base | Primary, Secondary, Tertiary | Forms esters from carboxylic acids with minimal racemization. nih.gov |

| Protection/Deprotection | Acetonyltriphenylphosphonium bromide (catalytic) | Primary, Secondary, Tertiary, Phenols | Forms and cleaves various ether protecting groups. researchgate.net |

Structural Elucidation and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (Bromomethyl)triphenylphosphonium bromide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts observed are indicative of the electronic environment of the protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the triphenylphosphine (B44618) moiety and the methylene (B1212753) (-CH₂-) protons. The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.8-8.0 ppm), a result of the electron-withdrawing effect of the positively charged phosphorus atom. The methylene protons, situated between the bromine atom and the phosphonium (B103445) center, are also significantly deshielded and appear as a doublet further downfield than typical alkyl protons, often around 5.8 ppm in DMSO-d₆. chemicalbook.com The coupling of these methylene protons to the phosphorus-31 nucleus (³¹P) results in the observed doublet, a key feature confirming the P-CH₂ connectivity.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. Signals in the spectrum correspond to the carbons of the phenyl rings and the unique methylene carbon. The aromatic carbons display a series of signals in the typical aromatic region (around 118-135 ppm). nih.gov Notably, the ipso-carbon (the carbon directly attached to the phosphorus atom) shows a characteristic large coupling constant (¹JPC) of approximately 85 Hz, confirming the direct C-P bond. nih.gov The methylene carbon signal is also readily identifiable.

Analysis of NMR data is crucial not only for confirming the final product's identity but also for monitoring the progress of its synthesis from precursors like triphenylphosphine and dibromomethane (B42720). chemicalbook.com By observing the disappearance of reactant signals and the emergence of product peaks, researchers can track reaction conversion and identify potential intermediates or byproducts.

Table 1: ¹H NMR Spectroscopic Data for this compound chemicalbook.com

| Assignment | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Phenyl Protons | DMSO-d₆ | 7.825 - 7.963 |

| Methylene Protons (-CH₂-) | DMSO-d₆ | 5.813 |

| Phenyl Protons | D₂O (at 60 °C) | 7.813 - 7.986 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and for monitoring its formation. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

The presence of the triphenylphosphine group is confirmed by characteristic absorption bands. These include C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1450-1600 cm⁻¹ region. A key diagnostic peak is the P⁺-C (phenyl) vibration, which appears as a strong absorption around 1436-1440 cm⁻¹. researchgate.net Another significant band related to the phosphonium salt structure is often observed around 1100-1120 cm⁻¹. researchgate.net

The formation of the compound from triphenylphosphine can be monitored by observing the appearance of these characteristic phosphonium salt peaks. The infrared spectrum is often used as a quality control measure to confirm that the synthesized material conforms to the expected structure. thermofisher.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Indicates presence of phenyl groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Confirms the aromatic ring structure. |

| P⁺-C (Phenyl) Stretch | ~1436 | Diagnostic for the triphenylphosphonium cation. researchgate.net |

| P-Ph (Phosphine-Phenyl) | ~1110 | Characteristic of the phosphonium group. nih.govresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, thereby confirming its molecular formula. The technique ionizes the compound and separates the resulting ions based on their mass-to-charge ratio (m/z).

For this phosphonium salt, the analysis typically focuses on the cationic portion, [(C₆H₅)₃PCH₂Br]⁺. The theoretical exact mass of this cation is 355.02513 Da. nih.gov In techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the primary ion observed corresponds to this cation. nih.gov

A common fragmentation pattern for phosphonium salts involves the loss of the bromide counter-ion, which is not covalently bonded to the cation. The detection of the molecular ion peak [M-Br]⁺ at an m/z value corresponding to the chemical formula C₁₉H₁₇BrP⁺ provides strong evidence for the compound's structure. nih.govresearchgate.net This analysis definitively confirms the molecular weight of the cationic component of the salt. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (Cation) | C₁₉H₁₇BrP⁺ | nih.gov |

| Molecular Weight (Salt) | 436.12 g/mol | sigmaaldrich.com |

| Exact Mass (Cation) | 355.02513 Da | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical method used to determine the mass percentages of the constituent elements (carbon, hydrogen, bromine, and phosphorus) in a sample of this compound. This technique provides a direct measure of the compound's empirical formula and is a critical step in verifying its purity and compositional integrity after synthesis.

The experimentally determined percentages of C, H, Br, and P are compared against the theoretical values calculated from the molecular formula, C₁₉H₁₇Br₂P. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, confirms that the synthesized compound has the correct elemental composition and is substantially pure.

Table 4: Theoretical Elemental Composition of this compound (C₁₉H₁₇Br₂P)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 52.32% |

| Hydrogen | H | 1.008 | 3.93% |

| Bromine | Br | 79.904 | 36.64% |

Theoretical and Computational Chemistry Investigations

Mechanistic Studies through Computational Modeling

Computational modeling, particularly with methods like density functional theory (DFT), has been instrumental in elucidating the mechanisms of reactions involving phosphonium (B103445) ylides, which are readily generated from (Bromomethyl)triphenylphosphonium bromide. The Wittig reaction, a cornerstone of organic synthesis for which this compound is a key precursor, has been a major focus of such studies.

Computational investigations have provided strong support for the generally accepted mechanism of the Wittig reaction. nih.gov These studies analyze the transition states and intermediates, clarifying the factors that control the stereoselectivity (E/Z) of the resulting alkene. For non-stabilized and semi-stabilized ylides, the geometry of the addition transition state is determined by a complex interplay of steric and electronic interactions. nih.govacs.org In contrast, for stabilized ylides, a dipole-dipole interaction often governs the transition state structure, leading to high E-selectivity. nih.govacs.org

Furthermore, computational models have been used to explore the ambident reactivity of certain phosphonium ylides, where reaction can occur at either the carbon or oxygen atom. nih.gov These studies have shown that while O-attack is often kinetically favored, the thermodynamically more stable C-attack product is typically observed. nih.gov This highlights the importance of considering both kinetic and thermodynamic control in predicting reaction outcomes.

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in the characterization of molecules like this compound and its derivatives. acs.orgnih.gov Theoretical calculations can provide valuable insights into the relationship between molecular structure and spectral data. github.ioyoutube.com

The prediction of NMR chemical shifts often involves geometry optimization of the molecule followed by the calculation of shielding tensors. youtube.com Different levels of theory and basis sets can be employed, and the results are often benchmarked against experimental data to ensure accuracy. github.io For organophosphorus compounds, zero-field NMR spectroscopy, coupled with theoretical simulations, has emerged as a powerful technique for distinguishing between different compounds based on their unique J-coupling patterns. acs.orgnih.gov

While specific computational NMR studies on this compound are not extensively documented in the provided results, the general methodologies are well-established. For instance, the ¹³C NMR and ¹H NMR spectra of this compound have been experimentally determined and are available for comparison with theoretical predictions. chemicalbook.com

Conformational Analysis and Reactivity Predictions

The three-dimensional conformation of this compound and its corresponding ylide significantly influences their reactivity. Computational conformational analysis can identify the most stable geometries and the energy barriers between different conformers. This information is crucial for understanding how the molecule will interact with other reagents.

Studies on related phosphonium ylides have shown that the puckering of the transition state does not solely depend on ylide stabilization. nih.govacs.org Instead, a combination of interactions, including 1,2- and 1,3-interactions, as well as C-H···O interactions, dictates the geometry of the transition state for non- and semi-stabilized ylides. nih.govacs.org

By understanding the conformational preferences and the electronic structure of the molecule, computational chemistry can predict its reactivity towards various substrates. For example, the principles of hard and soft acids and bases (HSAB) and the Klopman-Salem concept of charge and orbital control have been computationally evaluated for their ability to predict the regioselectivity of reactions involving ambident phosphonium ylides. nih.gov

Ligand-Based and Structure-Based Approaches in Drug Discovery Contexts

In the realm of drug discovery, phosphonium salts are recognized for their potential as, for example, mitochondrial-targeting vectors. mdpi.com Computational approaches, broadly categorized as ligand-based and structure-based drug design, play a pivotal role in identifying and optimizing new therapeutic agents. nih.govresearchgate.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govquora.com This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. quora.com Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build models that predict the biological activity of new compounds based on their structural features. nih.govslideshare.net These models can then be used to virtually screen large compound libraries to identify potential new drug candidates.

Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. nih.govslideshare.net Molecular docking simulations can then be used to predict how a ligand, such as a derivative of this compound, might bind to the active site of the target. quora.comslideshare.net This provides insights into the key interactions responsible for binding and can guide the design of more potent and selective inhibitors.

While specific drug discovery studies involving this compound are not detailed in the search results, its role as a versatile synthetic reagent makes it a valuable tool in the synthesis of complex molecules that may be investigated in drug discovery programs. chemimpex.comsigmaaldrich.com The fundamental principles of LBDD and SBDD provide a framework for the rational design of novel therapeutic agents derived from this and other phosphonium salts. mdpi.com

Emerging Research Frontiers and Advanced Applications

Biomedical and Pharmaceutical Research Applications

In the realms of biomedical and pharmaceutical research, (Bromomethyl)triphenylphosphonium bromide is instrumental in the synthesis of complex molecules with significant biological activity. Its applications range from creating new anticancer and antimicrobial agents to its potential use in advanced biological techniques.

Synthesis of Anticancer Agents (e.g., Vitamin D Analogs)

The development of novel anticancer agents is a primary focus of modern medicinal chemistry. Vitamin D and its analogs have garnered considerable attention for their potential role in cancer therapy. frontiersin.org The active form of vitamin D3, calcitriol, can influence cell proliferation, but its therapeutic use is hampered by calcemic side effects at the high doses required for anticancer activity. frontiersin.org Consequently, research has focused on synthesizing vitamin D analogs that retain potent anticancer properties with reduced calcemic effects.

This compound serves as a crucial reactant in the synthesis of such vitamin D analogs that exhibit anticancer activity. nih.gov The compound is typically used to introduce a specific chemical moiety onto the vitamin D scaffold through a Wittig-type reaction, enabling the creation of novel structures with potentially enhanced therapeutic profiles. This synthetic route allows for precise modifications of the molecule to optimize its biological function as a potential cancer treatment.

Development of Antimicrobial Agents (e.g., Fusidic Acid Derivatives)

Fusidic acid is a steroidal antibiotic primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). google.com However, the emergence of resistance necessitates the development of new derivatives with improved potency and resistance profiles. google.comlookchem.com

Recent research has successfully utilized this compound in the synthesis of novel fusidic acid derivatives. In one study, the compound was employed in a Wittig reaction to create a new derivative, (E)-25-bromohexa-24-ene-21-fusidic acid (pivaloyloxymethyl)ester, designated FA-5. nih.gov The synthesis involved reacting a fusidic acid intermediate (FA-2) with this compound in the presence of n-butyllithium. nih.gov This specific modification demonstrates the reagent's direct role in expanding the chemical diversity of the fusidic acid scaffold, aiming to produce next-generation antimicrobial agents. nih.govgoogle.com

| Reactant 1 | Reactant 2 | Key Reagent | Solvent | Product |

|---|---|---|---|---|

| Fusidic Acid Intermediate (FA-2) | This compound | n-Butyllithium | Anhydrous Tetrahydrofuran (B95107) | (E)-25-bromohexa-24-ene-21-fusidic acid (pivaloyloxymethyl)ester (FA-5) |

Bioconjugation Techniques

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create novel constructs for therapeutic or research purposes. dv-expert.orgscribd.com The techniques often rely on the specific reactivity of functional groups. The bromomethyl group (-CH2Br) present in this compound is an electrophilic moiety, making it reactive toward nucleophiles commonly found in biological molecules, such as the thiol groups (-SH) of cysteine residues in proteins.

While direct use of the entire phosphonium (B103445) salt in a bioconjugation protocol is not widely documented, related compounds featuring bromomethyl groups are used as linkers. For instance, bis(bromomethyl)benzene scaffolds are used for thiol-based bioconjugation to link peptides and antibodies. This process involves the alkylation of thiol groups by the bromomethyl group. The reactivity of the bromomethyl functional group in this compound suggests its potential application in similar bioconjugation strategies, where it could be used to attach the triphenylphosphonium cation moiety to a protein or other biomolecule.

Fluorescent Labeling in Molecular Biology

Fluorescent labeling is a cornerstone of modern molecular biology, allowing researchers to visualize and track biomolecules within cells. This is often achieved by attaching a fluorophore—a fluorescent molecule—to a target. The properties of these fluorophores can be fine-tuned through chemical synthesis to optimize their brightness, stability, and spectral characteristics.

This compound is used as a reactant in the synthesis and modification of fluorescent dyes. Specifically, it is employed for the asymmetric substitution that alters the optical properties of boradiazaindacene (BODIPY) dyes. These dyes are widely used as fluorescent labels. By reacting with the dye scaffold, the phosphonium salt helps create new dye derivatives with tailored properties, enhancing their utility as probes in molecular biology research.

Materials Science and Advanced Functional Materials

The application of this compound extends beyond the life sciences into the field of materials science, where it contributes to the development of materials with novel electronic properties.

Development of Molecular Wires for Electronics

Molecular electronics is a subfield of nanotechnology that aims to use individual molecules or nanoscale collections of molecules as electronic components. A key goal is the creation of "molecular wires"—single molecules capable of conducting an electrical current.

This compound is specifically used in the development of diferrocenyl molecular wires. Ferrocene-containing polymers are of significant interest in materials science due to their electrochemical properties and potential applications in molecular electronics and sensors. The phosphonium salt likely plays a role in the synthetic pathway to construct or link these diferrocenyl units, forming the conjugated systems necessary for electron transport. This research is part of a broader effort to synthesize and test various oligo(phenylene ethynylene)s and other conjugated structures that could one day replace traditional silicon-based components in electronic devices.

| Field | Specific Application | Key Role of Compound | Example Product/System |

|---|---|---|---|

| Biomedical (Anticancer) | Synthesis of Vitamin D Analogs | Reactant for structural modification | Anticancer Vitamin D Analogs |

| Biomedical (Antimicrobial) | Synthesis of Fusidic Acid Derivatives | Wittig reagent for side-chain formation | Fusidic Acid Derivative FA-5 |

| Molecular Biology | Modification of Fluorescent Labels | Reactant for modifying dye properties | Boradiazaindacene (BODIPY) Dyes |

| Materials Science | Development of Molecular Wires | Reagent for synthesis of conductive units | Diferrocenyl Molecular Wires |

Creation of Conductive Polymers and Sensors

The incorporation of phosphonium salts into polymer structures is a key strategy for developing a class of materials known as polymeric ionic liquids (PILs) and other conductive composites. mdpi.comresearchgate.net this compound serves as a valuable precursor for creating such phosphonium-based polymers, which are noted for their high thermal stability and ionic conductivity, often outperforming their nitrogen-based ammonium (B1175870) analogues. researchgate.netresearchgate.net

Research into phosphonium-based PILs demonstrates their potential as solid electrolytes in applications such as lithium-ion batteries. mdpi.comresearchgate.net The conductivity of these materials is a critical feature, and it is influenced by the flexibility of the polymer backbone; more flexible backbones generally result in higher conductivity values. mdpi.comresearchgate.net The synthesis of these polymers can be achieved through methods like free radical polymerization of functional monomers derived from phosphonium salts. researchgate.net

In the realm of conductive composites, phosphonium-based ionic liquids, derived from salts like this compound, are used to enhance the dispersion of conductive fillers such as graphene nanoplatelets (GNPs) within a polymer matrix. mdpi.com In one study, an alkyl phosphonium-based ionic liquid was used to assist the dispersion of GNP in an ethylene-vinyl acetate (B1210297) (EVA) copolymer matrix. The results showed a significant increase in AC electrical conductivity, attributed to the improved dispersion of the GNP, which facilitates the formation of conductive pathways within the polymer. mdpi.com This transition from an insulating to a conductive material is crucial for applications in electronic packaging and as electrostatic dissipative materials. mdpi.com

Table 1: Effect of Phosphonium-Based Ionic Liquid on Polymer Composite Properties

| Composite Formulation | Filler Dispersion | Electrical Conductivity | Application Highlight |

|---|---|---|---|

| EVA Copolymer + GNP | Agglomerated | Low | Standard Polymer |

Design of Molecular Switches (e.g., Spiropyran Complexes)

Molecular switches are molecules that can be reversibly shifted between two or more stable states, a property that is foundational to the development of molecular-level electronics and smart materials. utwente.nl this compound is instrumental in the design of specific types of molecular switches, particularly those involving spiropyran complexes. mdpi.com

Spiropyrans are a well-known class of photochromic compounds, meaning they change color and structure in response to light. nih.govnih.gov They can be switched from a colorless, closed "spiro" form (SP) to a colored, open "merocyanine" form (MC) by irradiation with UV light; the process is reversed with visible light or heat. nih.gov

Recent research has focused on synthesizing new spiropyrans that incorporate a triphenylphosphonium cation into their structure. mdpi.com The triphenylphosphonium group, which can be introduced using reagents like this compound, serves multiple purposes. It has a known ability to penetrate lipid membranes and accumulate in mitochondria, which opens pathways for creating mitochondria-targeted therapeutic agents. mdpi.com

In the context of molecular switches, studies have shown that all synthesized spiropyrans containing the triphenylphosphonium cation exhibit positive photochromism. mdpi.com The length of the "spacer" that connects the spiropyran unit to the phosphonium fragment has been found to influence the spectral and kinetic properties of the photochromic transformations. While the absorption bands of the different forms show only a slight shift with varying spacer length, the relaxation rate from the open to the closed form can differ significantly, demonstrating a method for fine-tuning the switching efficiency. mdpi.com

Table 2: Properties of Triphenylphosphonium-Spiropyran Complexes

| Feature | Description | Significance |

|---|---|---|

| Photochromism | Reversible isomerization between colorless (spiro) and colored (merocyanine) forms under UV/visible light. mdpi.com | Basis for function as a light-controlled molecular switch. mdpi.com |

| Structural Influence | The spacer length between the spiropyran and phosphonium units affects the relaxation rate of the switch. mdpi.com | Allows for the fine-tuning of the switch's kinetic properties. mdpi.com |

| Mitochondrial Targeting | The lipophilic triphenylphosphonium cation facilitates accumulation in cell mitochondria. mdpi.com | Potential for creating vector-based, targeted drug delivery systems. mdpi.com |

Agricultural Chemistry: Synthesis of Pesticide Components (e.g., Monohalovinylated Pyrethroids)

In agricultural chemistry, this compound is a key reagent for the synthesis of complex organic molecules, including components for advanced pesticides. chemimpex.com It is specifically listed as a reactant for creating monohalovinylated pyrethroids, a class of synthetic insecticides. nih.govsigmaaldrich.comdocumentsdelivered.com

The synthesis of these compounds relies on the Wittig reaction, a Nobel Prize-winning method in organic chemistry that converts aldehydes and ketones into alkenes. wikipedia.orgnih.govnumberanalytics.com The process begins with the deprotonation of a phosphonium salt, such as this compound, to form a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgorganic-chemistry.org This highly reactive ylide then attacks a carbonyl compound (an aldehyde or ketone), leading to the formation of an alkene and triphenylphosphine (B44618) oxide. nih.govresearchgate.net

This reaction is exceptionally useful for predictably creating the carbon-carbon double bond (the "vinyl" part) in the structure of monohalovinylated pyrethroids. nih.govdocumentsdelivered.com These pyrethroids are designed as alternatives to dihalopyrethroids and have shown high insecticidal activities against various pests, including mosquitoes, armyworms, and spider mites. nih.govdocumentsdelivered.com Furthermore, studies suggest that some monohalovinylated pyrethroids may be more susceptible to photodegradation, which can be an environmentally desirable trait. nih.govdocumentsdelivered.com The Wittig reaction's reliability and selectivity make it an indispensable tool in the synthesis of these and other important agrochemicals. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylphosphine oxide |

| Ethylene-vinyl acetate (EVA) |

| Monohalovinylated pyrethroids |

| Spiropyrans |

Experimental Methodologies and Best Practices in Academic Research Settings

Controlled Reaction Conditions and Inert Atmosphere Techniques

The successful application of (Bromomethyl)triphenylphosphonium bromide in chemical transformations is highly dependent on rigorous control over reaction conditions. Due to the reagent's sensitivity to moisture and atmospheric components, the use of inert atmosphere techniques is a standard and critical practice.

In academic research, reactions involving this phosphonium (B103445) salt are typically conducted in glassware that has been flame-dried or oven-dried immediately before use to eliminate adsorbed water. mpg.de The reaction apparatus is then assembled and purged with an inert gas, such as argon (Ar) or nitrogen (N₂). mpg.dersc.org This environment is maintained throughout the course of the reaction, including during the addition of reagents and solvents. The transfer of anhydrous solvents and other reagents is performed using techniques that prevent atmospheric exposure, such as through the use of syringes or cannulas. mpg.dersc.org For instance, the synthesis of the phosphonium salt itself from triphenylphosphine (B44618) and dibromomethane (B42720) is often performed under a nitrogen atmosphere. Similarly, subsequent reactions, like the Wittig olefination, where the phosphonium salt is deprotonated to form the corresponding ylide, are also carried out under these stringent inert conditions to prevent the degradation of the reactive intermediates. mpg.de

Solvent Selection and Optimization for Specific Transformations

The choice of solvent is a pivotal factor that can significantly influence the outcome of reactions involving this compound, affecting reaction rates, yields, and selectivity. The selection is tailored to the specific transformation being performed, whether it is the synthesis of the salt or its use in a subsequent reaction.

For the preparation of this compound, non-polar aprotic solvents are often employed. Toluene (B28343) is a common choice, where a mixture of triphenylphosphine and dibromomethane is heated to reflux to facilitate the quaternization of the phosphine (B1218219).

In the context of Wittig reactions, where the phosphonium salt is converted to a phosphorus ylide before reacting with a carbonyl compound, the choice of solvent is critical for the ylide generation step. A variety of solvents are used, often dictated by the strength of the base required for deprotonation. Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are frequently utilized. mpg.de For example, THF is a common solvent when strong bases like butyllithium (B86547) (n-BuLi) or potassium tert-butoxide (t-BuOK) are used to generate the ylide. mpg.de The solubility of the phosphonium salt and the stability of the resulting ylide are key considerations in solvent optimization. The table below summarizes solvents commonly used in reactions involving this compound.

Table 1: Solvents Used in Reactions with this compound

| Solvent | Abbreviation | Type | Common Application | Reference |

|---|---|---|---|---|

| Toluene | - | Non-polar Aprotic | Synthesis of the phosphonium salt | |

| Tetrahydrofuran | THF | Polar Aprotic | Wittig reactions | mpg.de |

| Diethyl ether | Et₂O | Polar Aprotic | Wittig reactions, solvent purification | mpg.dersc.org |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Wittig reactions, extractions | mpg.de |

| Acetonitrile | MeCN | Polar Aprotic | Photoredox catalysis reactions | rsc.org |

| Dimethylformamide | DMF | Polar Aprotic | General reaction solvent | mpg.de |

Chromatographic and Purification Protocols for Reaction Products

The isolation and purification of products from reactions utilizing this compound are essential steps to obtain compounds of high purity. A significant byproduct of Wittig reactions is triphenylphosphine oxide, the removal of which is a primary focus of purification protocols.

Flash Column Chromatography is the most prevalent technique for purifying reaction products. mpg.de The crude reaction mixture is typically concentrated and then loaded onto a silica (B1680970) gel column. A gradient of solvents, commonly a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc), is used to elute the desired product. mpg.dersc.org The polarity of the eluent is optimized based on the polarity of the target molecule.

Work-up Procedures precede chromatography and are designed to remove inorganic salts and other water-soluble impurities. A typical work-up involves quenching the reaction with an aqueous solution, such as saturated ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), followed by extraction of the product into an organic solvent like diethyl ether or dichloromethane. mpg.de The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. mpg.de

Specialized Purification Methods are sometimes employed to remove the triphenylphosphine oxide byproduct. One such method involves treating the crude reaction mixture with Merrifield's peptide resin and sodium iodide (NaI) in acetone. rsc.org This procedure helps in selectively removing the phosphine oxide, simplifying the subsequent chromatographic purification. rsc.org Filtration through a short plug of an adsorbent like Celite or silica gel is also a common practice to remove insoluble materials or baseline impurities before full chromatographic separation. mpg.dersc.org In some cases, recrystallization from a suitable solvent system, such as chloroform/ethyl acetate, can be an effective method for purifying solid products. rsc.org

Reaction Progress Monitoring Techniques (e.g., TLC)

Monitoring the progress of a chemical reaction is crucial for determining its endpoint, optimizing reaction times, and identifying the formation of byproducts. For reactions involving this compound, Thin-Layer Chromatography (TLC) is the most common and convenient monitoring technique.

TLC provides a rapid qualitative assessment of the reaction mixture. A small aliquot of the reaction is spotted onto a TLC plate (typically silica gel coated), which is then developed in a chamber containing an appropriate solvent system (eluent). By comparing the spots of the reaction mixture with those of the starting materials, it is possible to observe the consumption of the reactants and the formation of the product(s). The spots are visualized under UV light or by staining with a suitable chemical agent.

While direct mention of TLC for monitoring this compound reactions is a standard assumed practice in the cited literature, the extensive use of column chromatography and preparative TLC for purification strongly implies the routine use of analytical TLC for reaction monitoring. mpg.dersc.orgnih.gov Furthermore, other spectroscopic techniques can be used to analyze the crude reaction mixture after a preliminary work-up. For instance, ¹H NMR spectroscopy can be employed to determine the conversion to the product by analyzing the crude mixture, sometimes with an internal standard like dibromomethane for quantification. rsc.org

Q & A

Q. What is the optimal synthetic route for (Bromomethyl)triphenylphosphonium bromide, and how can purity be ensured?